3-{3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbonyl}-1-[(pyridin-3-yl)methyl]thiourea
Description
Properties
IUPAC Name |
3-methyl-1-phenyl-N-(pyridin-3-ylmethylcarbamothioyl)thieno[2,3-c]pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5OS2/c1-13-16-10-17(28-19(16)25(24-13)15-7-3-2-4-8-15)18(26)23-20(27)22-12-14-6-5-9-21-11-14/h2-11H,12H2,1H3,(H2,22,23,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBPYQGSKLECKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)NC(=S)NCC3=CN=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbonyl}-1-[(pyridin-3-yl)methyl]thiourea typically involves the reaction of 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid with pyridin-3-ylmethylamine and thiourea. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production cost and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-{3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbonyl}-1-[(pyridin-3-yl)methyl]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The reactions are typically carried out under mild to moderate conditions, ensuring the stability of the compound .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives. These products have diverse applications in medicinal chemistry and other fields .
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of thieno[2,3-c]pyrazole derivatives. For instance, compounds similar to 3-{3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbonyl}-1-[(pyridin-3-yl)methyl]thiourea have shown significant inhibitory effects against various bacterial strains including Pseudomonas aeruginosa and Escherichia coli . The minimal inhibitory concentration (MIC) values for these derivatives were reported as low as 0.21 μM, indicating strong antimicrobial activity .
Anticancer Activity
Thieno[2,3-c]pyrazole derivatives have also been evaluated for their anticancer properties. In vitro studies using cell lines such as MCF7 (breast cancer) and A549 (lung cancer) demonstrated promising cytotoxic effects. The mechanism of action appears to involve the induction of apoptosis in cancer cells .
Applications in Drug Development
The structural features of This compound make it an attractive candidate for further drug development. Its ability to interact with biological targets through various mechanisms positions it as a potential lead compound for the synthesis of new therapeutic agents.
Material Science Applications
Beyond biological applications, thieno[2,3-c]pyrazole derivatives have been explored in material science. Their unique electronic properties allow for applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of these compounds into polymer matrices has shown improvements in charge transport and stability .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers focused on synthesizing various thieno[2,3-c]pyrazole derivatives to evaluate their antimicrobial efficacy. Among the synthesized compounds, those with a thiourea substituent exhibited enhanced activity against both Gram-positive and Gram-negative bacteria compared to their non-thiourea counterparts .
Case Study 2: Anticancer Screening
In another study, a series of thieno[2,3-c]pyrazole derivatives were screened against multiple cancer cell lines. The results indicated that compounds with specific substitutions on the pyrazole ring significantly increased cytotoxicity. Notably, one derivative led to a 70% reduction in cell viability at concentrations below 10 µM across several cancer types .
Mechanism of Action
The mechanism of action of 3-{3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbonyl}-1-[(pyridin-3-yl)methyl]thiourea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking the substrate’s access. It can also modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .
Comparison with Similar Compounds
Research Implications and Gaps
- Synthetic Scalability : The target compound’s synthesis relies on intermediates like the methyl ester , which is well-characterized but may require optimization for large-scale production.
- Further studies should evaluate IC₅₀ values against relevant targets.
- Structure-Activity Relationship (SAR) : Modifying the pyridinylmethyl or thiourea groups could elucidate key pharmacophoric elements.
Biological Activity
The compound 3-{3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbonyl}-1-[(pyridin-3-yl)methyl]thiourea represents a novel class of pyrazole derivatives that have garnered attention for their potential biological activities, particularly in the field of medicinal chemistry. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing from diverse research studies and findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-component reactions that integrate thieno[2,3-c]pyrazole frameworks with thiourea moieties. The structural formula can be represented as follows:
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C14H14N4OS |
| Molecular Weight | 286.34 g/mol |
| CAS Number | Not specified |
| Functional Groups | Thieno[2,3-c]pyrazole, thiourea |
Biological Activity
The biological activity of the compound has been primarily evaluated in terms of its cytotoxicity against various cancer cell lines. Several studies have highlighted its potential as an anti-cancer agent.
Cytotoxicity Studies
In one notable study, derivatives of thieno[2,3-c]pyrazole were screened for their cytotoxic effects against human cancer cell lines. The results indicated that compounds bearing the thiourea moiety exhibited significant cytotoxicity, with IC50 values ranging from 36 nM to 359 nM depending on the specific cell line tested.
Table 2: Cytotoxicity Results
| Cell Line | IC50 (nM) | Compound Tested |
|---|---|---|
| NUGC | 36 | 3-{3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole...} |
| DLDI | 60 | Similar derivatives |
| HA22T | 58 | Compounds with pyridine substituents |
| MCF | 112 | Selective activity observed |
The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:
- Inhibition of Cell Proliferation : The presence of the thiourea group is believed to enhance the interaction with cellular targets involved in proliferation.
- Induction of Apoptosis : Research indicates that these compounds may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
- Study on Hepatocellular Carcinoma : A study demonstrated that the compound showed potent activity against hepatocellular carcinoma cells (HA22T), suggesting its potential for liver cancer treatment. The IC50 value was recorded at 58 nM, indicating a strong inhibitory effect on cell growth.
- Selectivity Against Breast Cancer : Another investigation revealed selective cytotoxicity against MCF cells with an IC50 value of 112 nM. This selectivity highlights the potential for developing targeted therapies based on this compound.
Q & A
Q. What are the common synthetic routes for preparing this compound, and what key intermediates are involved?
The synthesis typically involves multi-step organic reactions:
- Step 1: Formation of the thieno[2,3-c]pyrazole core via cyclization of substituted thiophene precursors under acidic or basic conditions .
- Step 2: Introduction of the thiourea moiety via reaction of the pyrazole carbonyl group with an isothiocyanate derivative, such as (pyridin-3-yl)methyl isothiocyanate .
- Key intermediates: Methyl 3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylate (a precursor for acyl chloride formation) and pyridinylmethylamine derivatives .
- Methodological tip: Monitor reaction progress using thin-layer chromatography (TLC) and optimize yields by adjusting solvent polarity (e.g., dichloromethane for acylation reactions) .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- 1H/13C NMR spectroscopy: Confirms substitution patterns on the pyrazole and pyridine rings, with chemical shifts for aromatic protons typically between δ 7.0–8.5 ppm .
- IR spectroscopy: Identifies functional groups (e.g., C=O stretch ~1700 cm⁻¹, thiourea C=S stretch ~1250 cm⁻¹) .
- High-resolution mass spectrometry (HRMS): Validates molecular weight (expected [M+H]+ ~452.12 g/mol) .
- HPLC: Ensures purity (>95%) using a C18 column and acetonitrile/water gradient .
Q. What are the critical considerations in designing biological assays to evaluate the compound’s activity?
- Target selection: Prioritize enzymes or receptors structurally related to the compound’s functional groups (e.g., kinases or proteases due to thiourea’s hydrogen-bonding capacity) .
- Assay type: Use dose-response curves (IC50 determination) in enzyme inhibition assays or cell viability tests (MTT assay) for cytotoxicity screening .
- Controls: Include positive controls (e.g., staurosporine for kinase inhibition) and solvent-only blanks to exclude nonspecific effects .
Q. How can researchers ensure the purity of the compound during synthesis and purification?
- Chromatography: Employ flash column chromatography (silica gel, ethyl acetate/hexane eluent) for intermediate purification .
- Recrystallization: Use ethanol/water mixtures for final product crystallization, leveraging solubility differences .
- Analytical validation: Cross-check purity via melting point analysis (expected range: 180–185°C) and HPLC retention time consistency .
Q. What are the documented physicochemical properties of this compound under various experimental conditions?
- Solubility: Soluble in DMSO (>10 mg/mL), sparingly soluble in water. Use sonication for aqueous buffer suspensions .
- Stability: Store at –20°C under inert atmosphere; degradation observed at pH < 4 due to thiourea hydrolysis .
- Thermal analysis: Differential scanning calorimetry (DSC) reveals a sharp endothermic peak at ~182°C, confirming crystalline structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
